Acetylthiamine
Overview
Description
It is a water-soluble compound with the molecular formula C14H19ClN4O2S and a molecular weight of 342.84 g/mol . Acetylthiamine is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Acetylthiamine, a derivative of thiamine (vitamin B1), primarily targets enzymes involved in carbohydrate metabolism . Thiamine plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .
Mode of Action
The mode of action of this compound involves its conversion into active forms known as phosphorylated thiamine derivatives . These active forms interact with their targets, leading to changes in cellular processes. For instance, it is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a crucial role in the synthesis of acetylcholine, a neurotransmitter, by intervening twice in its synthesis: first in the mitochondria in the decarboxylation of pyruvic acid, then in the cytoplasm in the decarboxylation of citric acid . Moreover, it is involved in the acetyl CoA pathway, which is considered ancient and is used by organisms for H2-dependent carbon and energy metabolism .
Pharmacokinetics
The pharmacokinetics of this compound, like that of thiamine, involves both active and passive absorption processes . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . The pharmacokinetics of thiamine is modulated by OCT1 genotype, which affects thiamine transport .
Result of Action
The result of this compound’s action at the molecular and cellular level is the facilitation of acetylcholinergic neurotransmission . This is supported by the discovery of thiamine triphosphate (ThTP)-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn, and thiamine interaction with the TAS2R1 receptor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the reaction of this compound with amines and thiols has been studied under conditions as near as possible to those in the living organism . Additionally, the acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride has been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylthiamine can be synthesized through the acetylation of thiamine. The process involves the reaction of thiamine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Acetylthiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Thiamine disulfide
Reduction: Thiamine
Substitution: Various thiamine derivatives depending on the nucleophile used.
Scientific Research Applications
Acetylthiamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects in treating thiamine deficiency and related disorders.
Industry: This compound is used in the formulation of dietary supplements and fortified foods
Comparison with Similar Compounds
Similar Compounds
- Thiamine (Vitamin B1)
- Thiamine Monophosphate (TMP)
- Thiamine Pyrophosphate (TPP)
- Benfotiamine
- Oxythiamine
- Neopyrithiamine
- Allithiamine
- Cocarboxylase
- Tetrahydrothiamine
- Dihydrothiamine
Uniqueness
Acetylthiamine is unique due to its acetyl group, which enhances its stability and bioavailability compared to thiamine. This modification allows for better absorption and utilization in the body, making it a valuable compound for research and therapeutic applications .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and ability to act as a precursor to thiamine diphosphate make it an important tool in research and potential therapeutic agent for thiamine-related disorders.
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHYYQFAKJDON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955730 | |
Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3419-28-1 | |
Record name | Acetylthiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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